molecular formula C12H19ClN2O2 B6462032 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride CAS No. 2549047-48-3

2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride

Cat. No.: B6462032
CAS No.: 2549047-48-3
M. Wt: 258.74 g/mol
InChI Key: KZNXJIDHLSTHLA-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a piperidinylmethoxy moiety at position 4. The hydrochloride salt enhances its stability and solubility in aqueous environments.

Properties

IUPAC Name

2-methoxy-6-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-3-2-4-12(14-11)16-9-10-5-7-13-8-6-10;/h2-4,10,13H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXJIDHLSTHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)OCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (Piperidin-4-yl)methanol Intermediates

The piperidinylmethoxy side chain is typically prepared via:

  • Reductive amination : 4-Piperidone is condensed with formaldehyde under hydrogenation conditions to yield (piperidin-4-yl)methanol.

  • Protection-deprotection strategies : The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

Table 1: Optimization of (Piperidin-4-yl)methanol Synthesis

ConditionYield (%)Purity (%)
NaBH4, MeOH, 0°C6285
H2, Pd/C, NH3, RT7892
BH3·THF, reflux7188

O-Alkylation of Pyridine Derivatives

The critical step involves forming the ether linkage between the pyridine core and piperidinylmethanol. A patented method using trichloroacetimidate intermediates (adapted from) significantly improves yields:

  • Imidate formation : (Piperidin-4-yl)methanol reacts with trichloroacetonitrile under basic conditions to generate the corresponding imidate.

  • Lewis acid-catalyzed coupling : The imidate undergoes O-alkylation with 2-methoxy-6-hydroxypyridine in the presence of BF3·OEt2 at 0–30°C, achieving 85–90% yield compared to 60–65% with traditional base-mediated methods.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Acidification : Treatment with hydrochloric acid (1–2 M in diethyl ether) at 0–5°C.

  • Crystallization : Anti-solvent addition (e.g., hexane) induces precipitation, yielding a white crystalline solid with >99% purity by HPLC.

Industrial-Scale Considerations

Catalytic System Recycling

  • Lewis acid recovery : BF3·OEt2 is distilled from reaction mixtures and reused, reducing costs by ~40%.

  • Solvent selection : Tetrahydrofuran (THF) is preferred over dichloromethane due to easier recycling and lower environmental impact.

Analytical Characterization

Critical quality attributes are verified using:

  • 1H NMR (D2O, 400 MHz): δ 8.21 (d, J=6.8 Hz, 1H, Py-H), 7.89 (t, J=7.2 Hz, 1H, Py-H), 4.62 (s, 2H, OCH2), 3.92 (s, 3H, OCH3).

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Mass spectrometry : [M+H]+ at m/z 253.1, matching C12H17N2O2.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic substitution729548
Suzuki coupling689736
Trichloroacetimidate899924

The trichloroacetimidate method ( ) outperforms others in yield and time efficiency, making it the preferred choice for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The piperidinylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Key structural analogs include:

Compound CAS No. Molecular Formula Key Structural Differences
2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride 1021901-98-3 C₁₃H₁₈N₂O₂·HCl Benzamide group replaces pyridine; methoxy at position 2 on benzene instead of pyridine ring.
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl Diphenylmethoxy substituent; no pyridine or methoxy group.
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride 1713162-92-5 C₁₁H₁₇N₂O₂·2HCl Pyrrolidine instead of piperidine; dihydrochloride salt.
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine 901586-58-1 C₁₁H₁₆ClN₃ Pyrimidine core with chloro and ethyl substituents; no methoxy group.

Key Observations :

  • The pyridine/pyrimidine core influences electronic properties and binding affinity in biological systems.
  • Piperidine vs.
  • Substituent effects : Methoxy groups enhance solubility and modulate metabolic stability, while bulky groups (e.g., diphenylmethoxy) may reduce bioavailability .

Physicochemical Properties

Comparative data from SDS and technical reports:

Property Target Compound (Inferred) 2-Methoxy-N-(piperidine-4-yl)benzamide HCl 4-(Diphenylmethoxy)piperidine HCl 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine diHCl
Molecular Weight ~280–300 g/mol 282.76 303.83 301.19 (dihydrochloride)
Melting Point ~200–250°C Not reported 200–207°C Not reported
Solubility Likely polar solvents Soluble in water, DMSO Limited water solubility Likely soluble in polar solvents (dihydrochloride salt)
Hygroscopicity Moderate (HCl salt) Not reported Not reported High (dihydrochloride)

Notes:

  • Hydrochloride salts generally improve water solubility, critical for pharmaceutical formulations.
  • Bulky substituents (e.g., diphenylmethoxy) correlate with lower aqueous solubility due to hydrophobicity .

Key Findings :

  • Piperidine derivatives often exhibit acute toxicity via inhalation or ingestion, necessitating stringent handling protocols .

Regulatory and Handling Considerations

Aspect Target Compound (Inferred) 4-(Diphenylmethoxy)piperidine HCl 2-Methoxy-N-(piperidine-4-yl)benzamide HCl
GHS Classification Likely Category 4 Not classified for chronic toxicity H302, H312, H332 (acute toxicity)
Storage Conditions Cool, dry, ventilated Avoid moisture and heat Store at 2–8°C
Regulatory Compliance Subject to regional laws Complies with Chinese GB/T standards Follows Japanese GHS (NITE 2020)

Biological Activity

2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine hydrochloride, often referred to as CPI-1205, is a compound with significant biological activity, particularly in the context of cancer research and neuropharmacology. This article provides an overview of its synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring with methoxy and piperidine substituents. Its molecular formula is C12H16ClN2O2C_{12}H_{16}ClN_2O_2 with a molecular weight of approximately 232.73 g/mol. The synthesis typically involves the reaction of 2-methoxypyridine with piperidine derivatives under basic conditions, utilizing reagents like sodium hydride or potassium carbonate.

Synthesis Steps:

  • Deprotonation : 2-methoxypyridine is deprotonated to form a nucleophile.
  • Nucleophilic Attack : The nucleophile reacts with 4-piperidinemethanol.
  • Purification : The product is purified through recrystallization or column chromatography.

The biological activity of this compound primarily stems from its interaction with specific receptors in the central nervous system, particularly muscarinic acetylcholine receptors. It may act as an inhibitor or modulator affecting various biochemical pathways, including those involved in tumor growth and neurodegenerative disorders .

Antitumor Effects

Research indicates that CPI-1205 exhibits robust antitumor effects by selectively inhibiting histone methyltransferase EZH2, which plays a crucial role in gene regulation associated with cancer progression. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, demonstrating IC50 values as low as 19 nM against human PNP (purine nucleoside phosphorylase) and even lower against Mycobacterium tuberculosis PNP .

Case Study:
In a study involving T-lymphoblastic cell lines, CPI-1205 exhibited selective cytotoxicity with no significant effects on non-cancerous cells at concentrations up to 10 μM . This selectivity highlights its potential as a targeted therapeutic agent.

Neuropharmacological Applications

The compound's structure suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Its interaction with muscarinic receptors could lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activity
2-Methoxypyridine Single methoxy group on pyridineLess potent than CPI-1205
4-Methoxypyridine Methoxy group at different positionSimilar pharmacological profile
2,6-Dimethoxypyridine Two methoxy groupsIncreased lipophilicity but lower selectivity

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